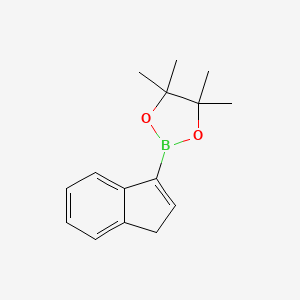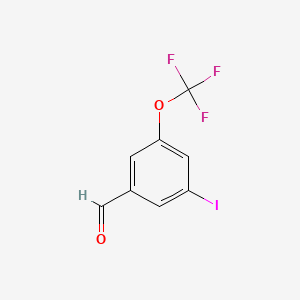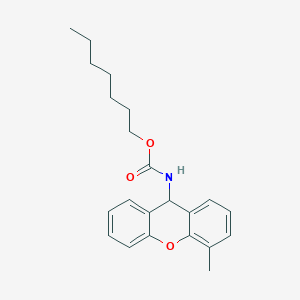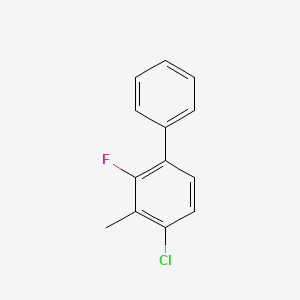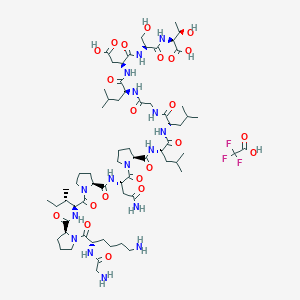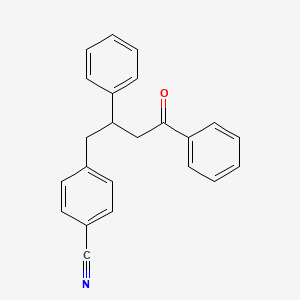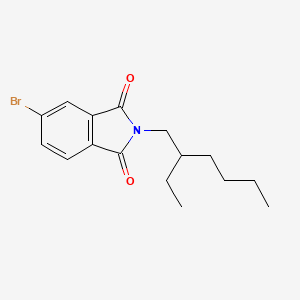![molecular formula C19H21N3O2 B14015939 2-[4-[(2,4-dimethoxyphenyl)iminomethyl]-N-ethylanilino]acetonitrile CAS No. 56133-62-1](/img/structure/B14015939.png)
2-[4-[(2,4-dimethoxyphenyl)iminomethyl]-N-ethylanilino]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETONITRILE,2-[[4-[[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]PHENYL]ETHYLAMINO]-: is a complex organic compound that features a combination of acetonitrile and a substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ACETONITRILE,2-[[4-[[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]PHENYL]ETHYLAMINO]- typically involves the reaction of 2,4-dimethoxybenzaldehyde with aniline to form an imine intermediate. This intermediate is then reacted with acetonitrile in the presence of a suitable catalyst to yield the final product. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the use of an acid catalyst like hydrochloric acid to facilitate the imine formation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors. Its structural features allow for the exploration of structure-activity relationships in drug design.
Industry: In the materials science industry, the compound can be used in the development of new polymers and advanced materials with specific properties such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of ACETONITRILE,2-[[4-[[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]PHENYL]ETHYLAMINO]- involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. The phenyl rings can engage in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparación Con Compuestos Similares
- ACETONITRILE,2-[[4-[[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]PHENYL]METHYLAMINO]-
- ACETONITRILE,2-[[4-[[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]PHENYL]PROPYLAMINO]-
Uniqueness: The unique combination of the acetonitrile group with the substituted phenyl rings and the imine functionality sets this compound apart from its analogs. This structure provides a unique set of chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and drug development.
Propiedades
Número CAS |
56133-62-1 |
|---|---|
Fórmula molecular |
C19H21N3O2 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
2-[4-[(2,4-dimethoxyphenyl)iminomethyl]-N-ethylanilino]acetonitrile |
InChI |
InChI=1S/C19H21N3O2/c1-4-22(12-11-20)16-7-5-15(6-8-16)14-21-18-10-9-17(23-2)13-19(18)24-3/h5-10,13-14H,4,12H2,1-3H3 |
Clave InChI |
ZSIPJXTUXRXZBN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC#N)C1=CC=C(C=C1)C=NC2=C(C=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione](/img/structure/B14015869.png)


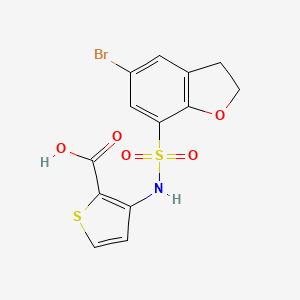
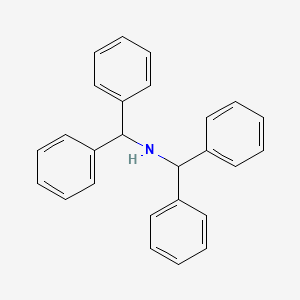
![5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide](/img/structure/B14015916.png)
